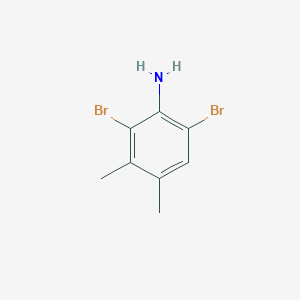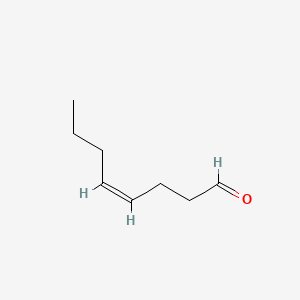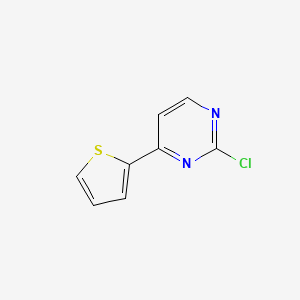
2-Chloro-4-(thiophen-2-yl)pyrimidine
Overview
Description
2-Chloro-4-(thiophen-2-yl)pyrimidine, commonly referred to as CTP, is a heterocyclic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in water and is used in various synthetic processes. CTP is of particular interest due to its ability to form strong bonds with other molecules and its high reactivity. It is used in the synthesis of many organic compounds and has been widely studied for its potential applications in medicine and industry.
Scientific Research Applications
Drug Synthesis Intermediates
Anticancer Drug Synthesis : 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is a crucial intermediate in synthesizing small molecule anticancer drugs. Its efficient synthesis involves halogenation, coupling, and nucleophilic reactions, optimizing yields up to 85% (Zhang et al., 2019).
Antiviral and Antimicrobial Compounds : Derivatives of thiophen-2-yl-pyrimidine have shown potential in synthesizing compounds with antiviral and antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Patel & Patel, 2017).
Electronic and Optical Materials
Charge Transfer Materials : The derivatives of 4,6-di(thiophen-2-yl)pyrimidine are used in electronic and photophysical applications due to their efficient charge transfer properties. These materials, with altered pi-rich and pi-poor units, have been studied for their potential in improving intra-molecular charge transfer and reducing the HOMO-LUMO energy gap (Irfan, 2014).
Organic Semiconductor Materials : Modifications in thiophen-2-ylpyrimidine structure have led to novel compounds with potential applications in optoelectronics. These materials exhibit properties like smaller reorganization energies and improved electron transfer, making them suitable for use in various semiconductor devices (Hussain et al., 2020).
Synthesis and Structural Analysis
Structural Elucidation : Studies have focused on understanding the molecular structure of thiophen-2-yl-pyrimidine derivatives through methods like X-ray crystallography. Such analyses provide insights into their molecular orientation and potential applications (Al‐Refai et al., 2014).
Liquid Crystalline Materials : Thiophen-2-ylpyrimidines have been used to synthesize liquid crystalline materials, exploring the impact of heterocyclic rings on the behavior of mesogens. These materials have applications in the development of new liquid crystal displays and other related technologies (Sharma et al., 2003).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions, such as cobalt-catalyzed cross-coupling with aryl halides . These reactions can lead to the formation of complex structures that can interact with biological targets in unique ways .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its physical properties such as a boiling point of 37078ºC at 760 mmHg and a molecular weight of 196.66 can influence its pharmacokinetic profile. These properties can affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion rate, thereby influencing its bioavailability.
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s interaction with biological targets can be influenced by the physiological environment, including the presence of other molecules, pH, and temperature .
properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDHCBGOLGIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556152 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83726-75-4 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

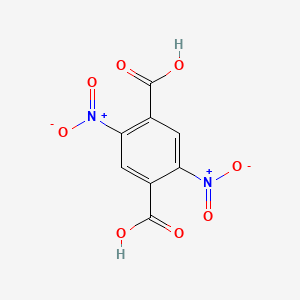
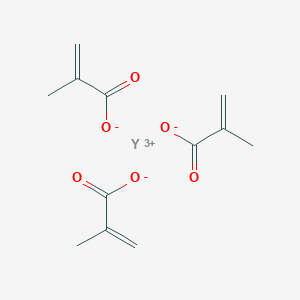
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)


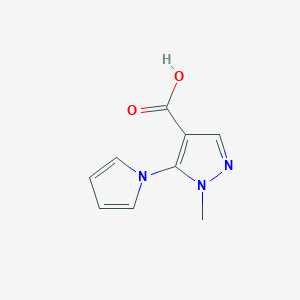
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
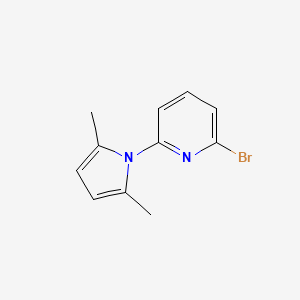
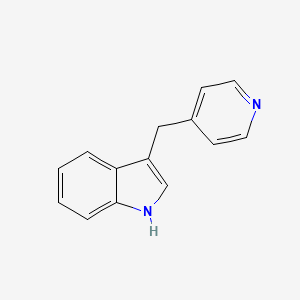

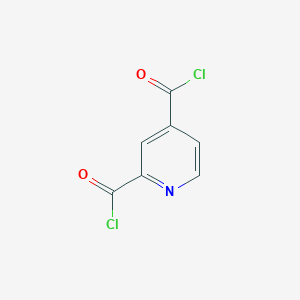
![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)
